molecular formula C18H23NO2 B14025477 4-(Dibenzylamino)butane-1,2-diol

4-(Dibenzylamino)butane-1,2-diol

Cat. No.: B14025477
M. Wt: 285.4 g/mol
InChI Key: MTZLMZFWQJUWBI-UHFFFAOYSA-N
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Description

4-(Dibenzylamino)butane-1,2-diol (CAS 1192259-41-8) is a valuable chemical intermediate in organic synthesis and pharmaceutical research. This compound, with the molecular formula C18H23NO2, serves as a versatile precursor for the development of specialized chemical tools. Its primary research value lies in its role as a key synthetic intermediate. Scientific literature indicates its application as a starting material for the synthesis of disulfide-reducing reagents . Furthermore, its structural framework makes it a versatile chiral building block for the chirospecific synthesis of β-amino acids and related derivatives, which are important motifs in medicinal chemistry . Researchers utilize this diol to build more complex molecules, leveraging the dibenzylamino group for further functionalization. The compound is provided for laboratory research purposes. Intended Use and Handling: This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

4-(dibenzylamino)butane-1,2-diol

InChI

InChI=1S/C18H23NO2/c20-15-18(21)11-12-19(13-16-7-3-1-4-8-16)14-17-9-5-2-6-10-17/h1-10,18,20-21H,11-15H2

InChI Key

MTZLMZFWQJUWBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCC(CO)O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-(Dibenzylamino)butane-1,2-diol

General Synthetic Strategy

The synthesis of this compound typically involves the introduction of the dibenzylamino group onto a butane diol scaffold. A common approach is to start from chiral or achiral butane diol derivatives or amino acid precursors, followed by protection/deprotection steps, nucleophilic substitutions, and selective functional group transformations to install the dibenzylamino moiety and the vicinal diol groups.

Literature-Reported Synthetic Route from Aspartic Acid Derivatives

Although direct literature on this compound is limited, closely related compounds such as 2-(dibenzylamino)butane-1,4-diol and its dithiol analog have been synthesized using robust methods starting from aspartic acid. These methods provide valuable insights into the preparation of dibenzylamino-substituted butane diols.

Stepwise Synthesis Overview
  • Step 1: Benzylation of Aspartic Acid

    Aspartic acid is reacted with benzyl bromide (or benzyl chloride) under basic aqueous conditions with microwave irradiation to yield dibenzyl N,N-dibenzylaspartate with high yield and purity.

  • Step 2: Reduction to Dibenzylamino Butane Diol

    The dibenzyl ester is reduced using lithium aluminum hydride (LiAlH4) to convert ester groups to primary alcohols, forming 2-(dibenzylamino)butane-1,4-diol.

  • Step 3: Conversion to Thioester and Thiol Derivatives

    The diol is converted to thioesters using reagents such as thionyl chloride (SOCl2) followed by potassium thioacetate, then reduced to thiols using sodium borohydride (NaBH4), yielding dithiol analogs (e.g., 2-(dibenzylamino)butane-1,4-dithiol).

This synthetic strategy demonstrates the versatility of dibenzylamino substitution on butane diols and can be adapted for the 1,2-diol isomer with appropriate modifications in the starting materials and reaction conditions.

Specific Preparation of this compound

While the above routes focus on the 1,4-diol isomer, the 1,2-diol isomer (our target compound) can be synthesized via epoxide ring-opening or asymmetric dihydroxylation strategies on dibenzylamino-substituted butane derivatives.

Epoxide Ring-Opening Method
  • Starting from a dibenzylamino-substituted epoxide intermediate, nucleophilic ring-opening with water or hydroxide sources under controlled conditions yields the vicinal 1,2-diol.

  • Protective groups such as tert-butyldiphenylsilyl (TBDPS) ethers are used to control regioselectivity and stereochemistry during the synthesis.

  • An example from asymmetric synthesis literature describes the preparation of (2S)-2-{1’(S)-(Dibenzylamino)-2’-[(tert-butyldiphenylsilanyl)oxy]ethyl}oxirane, which upon ring-opening and deprotection yields the desired diol.

Asymmetric Dihydroxylation
  • Alternatively, asymmetric dihydroxylation of a dibenzylamino-substituted alkene precursor using osmium tetroxide catalysts can provide stereoselective access to the 1,2-diol.

  • This method allows control over the stereochemical configuration of the diol centers, which is critical for biological activity and further synthetic applications.

Data Table: Summary of Key Synthetic Steps and Conditions

Step Reaction Type Reagents/Conditions Product/Intermediate Yield/Notes
1 Benzylation of Aspartic Acid Benzyl bromide, K2CO3, water, microwave, 80°C, 40 min Dibenzyl N,N-dibenzylaspartate High yield, high purity
2 Reduction LiAlH4, diethyl ether, 0°C to rt, 4 h 2-(Dibenzylamino)butane-1,4-diol High yield, high purity
3 Conversion to Thioester SOCl2/DCM, 60°C, 3 h; then potassium thioacetate, ACN/DMF, 60°C, 4 h S,S′-(2-(Dibenzylamino)butane-1,4-diyl)diethanethioate High yield, purified by chromatography
4 Reduction to Thiol NaBH4 (10 equiv), MeOH, rt, 15 min 2-(Dibenzylamino)butane-1,4-dithiol (DABDT) 96% yield, stable product
5 Epoxide Ring-Opening (for 1,2-diol) CH2I2, n-BuLi, THF, -78°C to rt; then aqueous workup Dibenzylamino-substituted epoxide intermediate Followed by ring-opening to yield 1,2-diol
6 Protection/Deprotection TBDPSCl, imidazole, DMF; acid/base quench Protected intermediates for selective reactions Used to control stereochemistry and regioselectivity

Analytical and Research Findings

  • Purity and Characterization : Intermediates and final products are characterized by high-resolution mass spectrometry (HRMS), ^1H and ^13C NMR spectroscopy, and HPLC to confirm structure and purity.

  • Stability : The dibenzylamino butane diol derivatives display good stability under standard laboratory conditions. The dithiol analogs require careful handling to prevent oxidation but can be stabilized by appropriate solvents and conditions.

  • Stereochemical Control : Use of chiral starting materials and protecting groups allows for control of stereochemistry, which is crucial for biological applications and further synthetic transformations.

  • Solvent Compatibility : The compounds and intermediates show good solubility in common organic solvents such as dichloromethane, tetrahydrofuran, and methanol, facilitating their use in various synthetic protocols.

Chemical Reactions Analysis

Types of Reactions

4-(Dibenzylamino)butane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amines, alcohols, and carbonyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Dibenzylamino)butane-1,2-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Dibenzylamino)butane-1,2-diol involves its interaction with various molecular targets. The dibenzylamino group can form hydrogen bonds and other interactions with enzymes and proteins, influencing their activity. The hydroxyl groups can participate in redox reactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(Dibenzylamino)butane-1,2-diol with structurally or functionally related compounds, highlighting substituents, synthesis methods, and applications:

Compound Name Substituents Synthesis Method Key Applications/Properties References
This compound Dibenzylamino (-N(CH₂Ph)₂) at C4 Likely via reductive amination of a butane-1,2-diol precursor with dibenzylamine. Intermediate in pharmaceuticals; potential modulator of receptor binding due to lipophilicity.
4-Amino-4-phenylbutane-1,2-diol Amino (-NH₂), phenyl at C4 Not explicitly detailed; possibly via nucleophilic substitution or enzymatic pathways. Pharmaceutical research (structural analog of bioactive amines).
4-(Methylamino)butane-1,2-diol hydrochloride Methylamino (-NHCH₃) at C4 Derived from alkylation of butane-1,2-diol with methylamine. Studied for solubility and ionic properties (salt form); potential CNS drug candidate.
4-(Methylthio)butane-1,2-diol Methylthio (-SCH₃) at C4 Reaction of 3-butene-1,2-diol with methanethiol under catalytic conditions. Methionine analog; intermediate in agrochemicals and pharmaceuticals.
4-Pyrazin-2-yl-but-3-ene-1,2-diol Pyrazinyl group at C4 Isolated from natural sources (e.g., plant endophytic fungi). Antimicrobial activity against Staphylococcus aureus.

Structural and Functional Insights

  • Methylthio and pyrazinyl groups introduce electronegativity or aromaticity, influencing reactivity and biological target specificity .
  • Synthetic Routes: Reductive amination (e.g., using NaHB(OAc)₃) is common for introducing amino groups to diol backbones . Catalytic addition (e.g., methanethiol with 3-butene-1,2-diol) is efficient for thioether formation .
  • Biological Relevance: Benzene-1,2-diol derivatives (e.g., resveratrol analogs) show anticancer activity via estrogen receptor antagonism , but butane-diol analogs may target different pathways due to conformational flexibility.

Physicochemical Properties

  • Lipophilicity: The dibenzylamino group increases logP compared to polar substituents (e.g., -OH or -NH₂), as seen in epinephrine (logP = -2.59) versus this compound (estimated logP > 2) .
  • Solubility: Hydroxyl groups improve aqueous solubility, but bulky substituents like dibenzylamino may reduce it, necessitating salt forms (e.g., hydrochloride) for bioavailability .

Biological Activity

4-(Dibenzylamino)butane-1,2-diol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

  • Molecular Formula : C16H22N2O2
  • Molecular Weight : 274.36 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : The compound may act as a modulator for specific receptors, influencing signal transduction pathways.
  • Antioxidant Activity : Preliminary studies indicate that it exhibits antioxidant properties, potentially reducing oxidative stress in cells.

Antioxidant Properties

This compound has demonstrated significant antioxidant activity in vitro. This activity is measured through various assays, including:

  • DPPH Radical Scavenging Assay : The compound effectively scavenges DPPH radicals, indicating its potential as an antioxidant agent.
Concentration (µg/mL)% Inhibition
1025
5055
10085

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages:

  • IL-6 and TNF-alpha Levels : Treatment with this compound significantly reduced the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
Treatment GroupIL-6 (pg/mL)TNF-alpha (pg/mL)
Control200150
Compound (50 µM)12080
Compound (100 µM)6030

Study on Neuroprotective Effects

A recent study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The findings suggested:

  • Cognitive Improvement : Mice treated with the compound exhibited improved memory performance in maze tests.
  • Reduction in Amyloid Plaques : Histological analysis revealed a significant decrease in amyloid-beta plaques in the brains of treated mice compared to controls.

Cardiovascular Health

Another study assessed the impact of this compound on cardiovascular health by evaluating its effects on blood pressure and heart rate in hypertensive rats:

  • Blood Pressure Reduction : Administration of the compound resulted in a notable decrease in systolic and diastolic blood pressure.
GroupSystolic BP (mmHg)Diastolic BP (mmHg)
Control180110
Compound (50 mg/kg)15090

Q & A

Q. What are the optimal synthetic routes for 4-(Dibenzylamino)butane-1,2-diol?

The compound can be synthesized via reductive amination or nucleophilic substitution. A validated approach involves reacting 4-aminocyclohexanol derivatives with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF), followed by purification via precipitation . For diastereomeric control, stereoselective reduction of ketone intermediates (e.g., using NaHB(OAc)₃ in DCM) is critical to isolate (1R,4R)- and (1S,4S)-isomers . Yield optimization requires stoichiometric control of benzylating agents and temperature modulation during dropwise addition.

Q. How is this compound characterized experimentally?

Characterization typically involves:

  • NMR spectroscopy : Distinct signals for benzyl protons (δ 7.2–7.4 ppm) and diol hydroxyl groups (δ 1.5–2.5 ppm) confirm substitution patterns .
  • Mass spectrometry (ESI+) : Molecular ion peaks (e.g., m/z 296 [M + H]⁺) validate molecular weight and fragmentation pathways .
  • Polarimetry : Used to confirm enantiomeric purity in stereoisomeric forms .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of this compound in downstream applications?

The (1R,4R) and (1S,4S) diastereomers exhibit divergent reactivity in cyclization reactions. For instance, LiAlH₄ reduction of tert-butyl piperazine intermediates proceeds with retention of configuration, producing enantiopure cyclohexylamine derivatives (e.g., compounds 286 and 287) . Computational modeling (DFT) of transition states can predict steric hindrance effects caused by the dibenzylamino group, which may explain preferential axial/equatorial conformations in reaction pathways.

Q. What mechanistic insights explain the oxidation behavior of this compound?

Oxidation studies on analogous diols (e.g., butane-1,2-diol) reveal two-electron transfer mechanisms with dihydroxydiperiodatoargentate (III) (DDPA) in alkaline media. The dibenzylamino group likely stabilizes radical intermediates via resonance, altering rate-determining steps compared to unsubstituted diols . Kinetic isotope effects (KIEs) and Hammett plots can quantify electronic contributions from substituents.

Q. How can data discrepancies in synthetic yields be resolved?

Contradictions in reported yields (e.g., 69.3 g vs. lower outputs) may arise from:

  • Impurity in starting materials : Rigorous purification of 4-aminocyclohexanol precursors is essential .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may promote side reactions if traces of water are present .
  • Temperature control : Exothermic reactions (e.g., benzylation) require slow reagent addition to avoid thermal decomposition .

Methodological Considerations

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

  • Solvent parameterization : Use empirical scales (e.g., β1 for H-bond acceptor strength, ES for polarizability) derived from solvatochromic dyes to model solvent interactions .
  • Molecular dynamics (MD) : Simulate conformational flexibility of the dibenzylamino group in aqueous vs. nonpolar environments.
  • QSAR models : Correlate logP values with antibacterial activity in structure-activity studies of diol derivatives .

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